molecular formula C49H66N10O10S2 B344500 Octreotide CAS No. 79517-01-4

Octreotide

Cat. No. B344500
CAS RN: 79517-01-4
M. Wt: 1019.2 g/mol
InChI Key: DEQANNDTNATYII-OULOTJBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octreotide is a peptide drug used for the long-term treatment of acromegaly (a growth hormone disorder) in patients who have been previously treated with octreotide or lanreotide . It is a long-acting synthetic analog of somatostatin that is a cyclic octapeptide .


Synthesis Analysis

A hybrid solid phase-liquid phase method of octreotide synthesis is described, along with methods for preparation of intermediate compounds useful in the synthesis of Octreotide . The method comprises liquid phase condensation of two or three peptide blocks, of which at least one is synthesized by solid-phase method .


Molecular Structure Analysis

Octreotide has a molecular formula of C49H66N10O10S2 . It is a cyclic octapeptide and is administered especially by subcutaneous injection in the form of its acetate C49H66N10O10S2 .


Chemical Reactions Analysis

Octreotide has been allowed to react with Fe3 (CO)12. An octreotide-Fe2 (CO)6 complex was isolated and characterized spectroscopically as well as by elemental and thermochemical analysis .


Physical And Chemical Properties Analysis

Octreotide has a density of 1.4±0.1 g/cm3, boiling point of 1447.2±65.0 °C at 760 mmHg, and vapour pressure of 0.0±0.3 mmHg at 25°C . It has a molar refractivity of 273.9±0.4 cm3, polar surface area of 383 Å2, and molar volume of 730.7±5.0 cm3 .

Scientific Research Applications

Somatostatin Analog

Octreotide is a somatostatin analog . It mimics the activity of somatostatin, a natural hormone in the body . It has a much longer half-life in the human circulation than somatostatin and binds with a high affinity to SST2 .

Treatment of Acromegaly and Neuroendocrine Tumors

Over the last decades, Octreotide has been developed and approved to treat acromegaly and neuroendocrine tumors . It has been leveraged clinically to detect small neuroendocrine tumor sites .

Structural Studies

Advanced instrumentation and crystallographic software have established X-Ray Powder Diffraction (XRPD) as a valuable tool for extracting structural information from biological macromolecules . The successful structural determination of octreotide at a remarkably high d-spacing resolution (1.87 Å) was demonstrated .

Stability Studies

Studies have focused on the response of octreotide to different humidity levels and temperatures, with a particular focus on the stability of the polycrystalline sample . The octreotide polycrystalline sample is remarkably stable, and no structural transitions were observed .

Nanodiamond Functionalization

Nanodiamonds (NDs) are emerging as a novel nanoparticle class with growing interest in medical applications . Octreotide-functionalized 68 Ga-radiolabelled NDs have been assessed for cancer imaging .

Tumor-Targeting Capabilities

Despite the promising potential, studies suggest that functionalization did not enhance the tumor-targeting capabilities of NDs . This indicates the need for further research to optimize the use of Octreotide in this application .

Mechanism of Action

Octreotide exerts pharmacologic actions similar to the natural hormone, somatostatin. It is an even more potent inhibitor of growth hormone, glucagon, and insulin than somatostatin . It inhibits the secretion of growth hormone .

Safety and Hazards

Octreotide can cause skin irritation and serious eye irritation . In case of skin contact, it is advised to take off contaminated clothing immediately and rinse skin with water . If inhaled, the victim should be moved into fresh air .

Future Directions

There is increasing evidence that peptide receptor radionuclide therapy (PRRT) is an effective treatment, especially for grade 1 and 2 NEN . Future directions should focus on strategies to further enhance the efficacy of PRRT including combination treatments with other systemic therapies .

properties

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQANNDTNATYII-OULOTJBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H66N10O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79517-01-4 (acetate salt)
Record name Octreotide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048682
Record name Octreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1019.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors.
Record name Octreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Octreotide

CAS RN

83150-76-9
Record name Octreotide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Octreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTREOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWM8CCW8GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

153-156
Record name Octreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.